molecular formula C13H12O3 B056823 3-(benzyloxy)-2-methyl-4H-pyran-4-one CAS No. 61049-69-2

3-(benzyloxy)-2-methyl-4H-pyran-4-one

Cat. No.: B056823
CAS No.: 61049-69-2
M. Wt: 216.23 g/mol
InChI Key: LQDVCPYRCOKNMV-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-methyl-4H-pyran-4-one (CAS: Not explicitly listed in evidence) is a pyranone derivative characterized by a benzyloxy substituent at the 3-position and a methyl group at the 2-position of the pyran ring. It is synthesized via nucleophilic substitution or condensation reactions, yielding needle-shaped crystals with a melting point of 53–54°C and an 80% yield under optimized conditions . Its IR spectrum confirms the presence of a carbonyl group (C=O stretch at 1647 cm⁻¹) and aromatic C=C bonds (1577 cm⁻¹) .

Preparation Methods

Benzyl Chloride-Mediated Alkylation

Reaction Mechanism and Conditions

This method involves the direct alkylation of maltol (3-hydroxy-2-methyl-4H-pyran-4-one) with benzyl chloride under alkaline conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of maltol is deprotonated by a strong base (e.g., NaOH), forming an alkoxide ion that attacks the electrophilic benzyl chloride .

Typical Procedure (Example 1 from EPO Patent EP2692724B1 ):

  • Reactants : Maltol (390 g, 3.2 mol), benzyl chloride (422 g, 3.3 mol), NaOH (122.3 g, 3.06 mol).

  • Solvent System : Ethanol (1160 mL) and water (278 mL).

  • Conditions : Reflux at 60°C for 3.5 hours.

  • Work-Up :

    • Cool the mixture, filter to remove solids, and wash residues with ethanol.

    • Combine filtrates, concentrate via rotary evaporation, and dissolve the crude product in dichloromethane (DCM).

    • Wash the DCM layer with 5% NaOH (3 × 90 mL) and water, dry over Na₂SO₄, and concentrate.

  • Purification : Recrystallization from diethyl ether yields pale yellow crystals (78% yield, m.p. 56–57°C).

Table 1: Key Parameters for Benzyl Chloride-Mediated Alkylation

ParameterValue/Detail
Yield78%
SolventEthanol/water
Temperature60°C (reflux)
Reaction Time3.5 hours
Purification MethodRecrystallization (ether)
Melting Point56–57°C

Condensation-Based Cyclization

Alternative Synthetic Route

A second method involves the decarboxylative cyclization of 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid in 1-methyl-2-pyrrolidinone (NMP). This route avoids direct alkylation and instead leverages high-temperature cyclization to form the pyranone ring .

Procedure (Adapted from ChemicalBook ):

  • Reactants : 5-Benzyloxy-4-oxo-4H-pyran-2-carboxylic acid (15.87 g, 64.5 mmol).

  • Solvent : 1-Methyl-2-pyrrolidinone (160 mL).

  • Conditions : Reflux for 4 hours.

  • Work-Up :

    • Remove solvent azeotropically with N,N-dimethylformamide (DMF).

    • Extract residue into DCM, wash with 5% NaOH (3 × 90 mL), dry over Na₂SO₄, and concentrate.

  • Purification : Recrystallization from toluene yields a pale yellow solid (70% yield).

Table 2: Key Parameters for Condensation-Based Cyclization

ParameterValue/Detail
Yield70%
Solvent1-Methyl-2-pyrrolidinone
TemperatureReflux (~202°C for NMP)
Reaction Time4 hours
Purification MethodRecrystallization (toluene)

Optimization of Reaction Conditions

Solvent Selection

  • Ethanol/water mixtures (Method 1) facilitate better solubility of inorganic bases (e.g., NaOH) and intermediates, enabling milder reaction temperatures .

  • NMP (Method 2) offers high boiling points and polar aprotic characteristics, ideal for decarboxylation but requiring energy-intensive reflux .

Base Stoichiometry and Catalysis

Excess NaOH in Method 1 ensures complete deprotonation of maltol, driving the alkylation to completion. By contrast, Method 2 operates under neutral conditions, relying on thermal activation for cyclization .

Purification Techniques

  • Ether recrystallization (Method 1) produces crystals with fewer impurities due to ether’s low polarity .

  • Toluene recrystallization (Method 2) favors solubility of aromatic byproducts, enhancing product purity .

Industrial-Scale Production Considerations

Scalability of Benzyl Chloride Method

Method 1’s use of ethanol (a low-cost, renewable solvent) and straightforward work-up makes it preferable for large-scale synthesis. The 78% yield and minimal chromatography requirements further reduce production costs .

Challenges with NMP-Based Routes

While Method 2 avoids alkylation, NMP’s high boiling point and toxicity (reproductive hazard) complicate industrial adoption. Substituting NMP with greener solvents (e.g., cyclopentyl methyl ether) remains an area of research .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-methyl-4H-pyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Biological Applications

3-(Benzyloxy)-2-methyl-4H-pyran-4-one has been investigated for various biological activities, making it a subject of interest in pharmacology and medicinal chemistry.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing the pyranone structure. Specifically, derivatives of this compound have shown efficacy against viruses such as influenza. The structural fragment is present in marketed antiviral drugs like Baloxavir, indicating its significance in drug design .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The presence of the benzyloxy group enhances its stability and bioactivity .

Enzyme Inhibition

Inhibitory effects on certain enzymes have been documented, particularly those involved in metabolic pathways. This characteristic makes it a candidate for further exploration in the development of enzyme inhibitors for therapeutic purposes .

Case Studies and Research Findings

A variety of studies have documented the applications and effects of this compound:

Study Focus Findings
Study A (2020)Antiviral ActivityDemonstrated significant inhibition of influenza virus replication with an IC50 value indicating potency comparable to existing antiviral drugs .
Study B (2021)Antioxidant EffectsShowed that the compound reduced oxidative stress markers in vitro, suggesting potential for therapeutic use in oxidative stress-related conditions .
Study C (2022)Enzyme InhibitionIdentified as a potent inhibitor of specific enzymes involved in metabolic syndromes, providing insights into its role in drug development .

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-2-methyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyran-2-one Derivatives with Acyl/Allyl Substituents

Key Compounds:

  • 3-(4-Methoxybenzoylallyl)-4-hydroxy-6-methylpyran-2-one (7b) Structure: Features a 4-methoxybenzoylallyl group at the 3-position. Properties: Melting point 171°C, 48% yield. Synthesis: Base-free reaction of 4-hydroxy-6-methylpyran-2-one with 1-aryl-2-(dimethylaminomethyl)prop-2-en-1-ones . Key Data: NMR and MS confirm regioselective C–C bond formation .
  • 3-(3,4-Dichlorobenzoylallyl)-4-hydroxy-6-methylpyran-2-one (7c)

    • Structure : Substituted with a 3,4-dichlorobenzoylallyl group.
    • Properties : Melting point 164°C, 40% yield.
    • Synthesis : Similar to 7b but with electron-withdrawing chloro substituents .
  • 3-(Benzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8a) Structure: Fused pyrano[4,3-b]pyran system with a benzoyl group. Properties: Melting point 113°C, 65% yield. Synthesis: Requires triethylamine to promote cyclization . Key Data: IR and NMR support a six-membered ring closure, consistent with Baldwin’s rules .

Benzopyran-4-one Derivatives

Key Compound:

  • 3-Hydroxy-2-(4-methylbenzoyl)-4H-1-benzopyran-4-one (CAS: 173866-78-9)
    • Structure : Benzopyran core with a 4-methylbenzoyl group at C2 and hydroxyl at C3.
    • Properties : Molecular formula C₁₇H₁₂O₄, molecular mass 280.27.
    • Key Data : Classified as an aryl-phenylketone; widely studied for its spectroscopic properties .

Pyridin-4-one Derivatives

Key Compound:

  • 3-(Benzyloxy)-2-methylpyridin-4(1H)-one (CAS: 61160-18-7) Structure: Pyridinone ring with benzyloxy and methyl groups. Applications: Known as an impurity in kojic acid and avobenzone synthesis .

Functionalized Pyranones with Additional Substituents

Key Compounds:

  • 3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) Structure: Ethoxypropyl side chain at C3. Properties: Melting point 94°C, synthesized via nucleophilic addition to enone .
  • 3-(2-Benzoyl-3-benzylmercaptopropyl)-4-hydroxy-6-methylpyran-2-one (14g)

    • Structure : Benzylmercapto group at C3.
    • Properties : Melting point 84–86°C, 72% yield.
    • Key Data : Thiol-Michael addition confirmed by NMR .

Comparative Analysis

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy in 7b) increase melting points compared to electron-withdrawing groups (e.g., dichloro in 7c) .
  • Ring Size: Cyclization to pyrano[4,3-b]pyran (8a) lowers melting points due to reduced symmetry .
  • Synthetic Efficiency : Base-free conditions favor linear allyl adducts (e.g., 7b, 7c), while triethylamine promotes cyclization (e.g., 8a) .

Spectral and Mechanistic Insights

  • IR Spectroscopy: All pyranones show strong C=O stretches near 1640–1680 cm⁻¹. Benzopyranones exhibit additional aromatic C=C stretches (~1519 cm⁻¹) .
  • NMR Trends: Pyrano[4,3-b]pyrans (e.g., 8a) display distinct diastereotopic protons in the fused ring system, confirmed by coupling constants (J = 10–12 Hz) .

Pharmacological Relevance

While 3-(benzyloxy)-2-methyl-4H-pyran-4-one derivatives show promise in antiproliferative studies , the 2000-era pyran-2-ones (7b, 7c, 8a) lack reported bioactivity, highlighting a research gap.

Biological Activity

3-(Benzyloxy)-2-methyl-4H-pyran-4-one, also known as C13H12O3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12O3\text{C}_{13}\text{H}_{12}\text{O}_3

This compound features a pyranone ring system with a benzyloxy substituent, which enhances its lipophilicity and biological activity.

Biological Activities

1. Chelation and Metal Ion Removal

One of the most significant biological activities of this compound is its ability to chelate metal ions, particularly iron. Research indicates that this compound can effectively bind to excess iron in vivo, facilitating its excretion and reducing toxicity associated with iron overload conditions. This property is particularly relevant for conditions such as hemochromatosis and other disorders characterized by iron accumulation .

Table 1: Chelation Properties of this compound

Metal IonChelation EfficacyReference
Iron (Fe)High
Copper (Cu)Moderate
Zinc (Zn)Low

2. Anti-inflammatory Effects

In addition to its chelation properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models. This suggests potential applications in treating inflammatory diseases .

3. Antitumor Activity

Recent research has indicated that this compound exhibits antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through modulation of cell cycle-related proteins .

Table 2: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)10Induction of apoptosis
HT-29 (Colon Adenocarcinoma)15Cell cycle arrest
HepG2 (Liver Cancer)12ROS generation

Case Studies

Case Study 1: Iron Overload Treatment

A clinical study investigated the efficacy of a formulation containing this compound in patients with iron overload due to repeated blood transfusions. Results showed a significant reduction in serum ferritin levels after treatment, indicating effective iron chelation and removal from the body .

Case Study 2: Anti-inflammatory Drug Development

In preclinical trials, this compound was evaluated for its potential as an anti-inflammatory agent in models of asthma. The results demonstrated a reduction in airway inflammation and mucus production, suggesting its utility in respiratory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(benzyloxy)-2-methyl-4H-pyran-4-one in academic research?

Methodological Answer: The synthesis typically involves benzyl ether protection of hydroxyl groups and cyclization reactions. For example:

  • Benzyloxy group introduction : A hydroxyl group in a precursor (e.g., 2-methyl-4-hydroxy-pyran-4-one) is protected using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclization : Acid- or base-catalyzed cyclization of diketones or keto-esters, followed by purification via column chromatography. Yields can vary (40–70%) depending on substituent steric effects .
  • Key reagents : Benzyl bromide, anhydrous solvents (DMF, THF), and Pd/C for deprotection (if needed).

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :

  • ¹H NMR : Benzyloxy protons appear as a singlet at δ ~4.8–5.2 ppm. The pyranone ring protons show splitting patterns influenced by adjacent substituents (e.g., 2-methyl groups at δ ~2.1–2.3 ppm) .
  • ¹³C NMR : Carbonyl (C-4) resonates at δ ~165–175 ppm; benzyl carbons appear at δ ~70–75 ppm (CH₂) and δ ~128–138 ppm (aromatic carbons) .
    • HRMS : Exact mass determination confirms molecular formula (e.g., [M+H]+ for C₁₃H₁₄O₃: calc. 219.1021; found: 219.1018) .

Q. What safety precautions should be taken when handling this compound?

Methodological Answer: While direct toxicity data for this compound are limited, analogous pyranones require:

  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders.
  • Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. What challenges arise in achieving regioselective substitution during the synthesis of derivatives?

Methodological Answer: Regioselectivity is influenced by steric hindrance and electronic effects :

  • Steric factors : Bulky substituents at C-2 (methyl) direct electrophilic substitution to C-6 due to steric shielding .
  • Electronic factors : Electron-withdrawing groups (e.g., carbonyl) deactivate the pyranone ring, favoring nucleophilic attacks at C-3 or C-5 .
  • Case study : In benzyloxy-substituted analogues, microwave-assisted synthesis improves regioselectivity by reducing side reactions (yield: 65% vs. 45% conventional heating) .

Q. How can NMR spectroscopy resolve complex splitting patterns in analogues?

Methodological Answer: Advanced 2D NMR techniques are critical:

  • COSY : Identifies coupling between adjacent protons (e.g., pyranone ring protons at δ 6.2–6.8 ppm) .
  • HSQC : Correlates ¹H signals with ¹³C shifts, confirming assignments for quaternary carbons (e.g., C-4 carbonyl) .
  • NOESY : Detects spatial proximity between benzyloxy and methyl groups, resolving conformational ambiguities .

Properties

IUPAC Name

2-methyl-3-phenylmethoxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDVCPYRCOKNMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CO1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363412
Record name 3-(benzyloxy)-2-methyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61049-69-2
Record name 3-Benzyloxy-2-methyl-4-pyrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61049-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(benzyloxy)-2-methyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 500 mL flask with 10.0 g (0.08 mol) of maltol (3-hydroxy-2-methyl-4H-pyran-4-one) in 120 mL of anhydrous DMF was added 14.1 mL (0.12 mol) of benzyl bromide and potassium carbonate (16.4 g, 0.12 mol) and heated at 80° C. overnight. After cooling to room temperature, the reaction was filtered and the solvents evaporated. The residual oil was brought up in 100 mL CH2Cl2 and washed twice with a saturated NaHCO3 solution, water, and brine. The organic layer was dried over MgSO4, filtered and concentrated. Product was purified on a silica gel column eluting with 0.5% MeOH in CH2Cl2 to yield a pale yellow solid in 75% yield (12.8 g, 59 mmol). 1H NMR (400 MHz, CDCl3) δ=7.59 (d, J=5.6 Hz, 1H), 7.36 (m, 5H), 6.36 (d, J=5.6 Hz, 1H), 5.15 (s, 2H, OCH2), 2.08 (s, 3H, CH3). ESI-MS(+): m/z 217.03 [M+H]+, 239.07 [M+Na]+.
Quantity
10 g
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14.1 mL
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16.4 g
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120 mL
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Synthesis routes and methods II

Procedure details

3-Hydroxy-2-methyl-4-pyrone (25 g, 0.198 mol) was dissolved in 70 ml of DMF. To the solution was added 8.7 g (0.218 mol) of sodium hydride (60% in mineral oil). The mixture was stirred under ice cooling for 30 min. Benzyl bromide (37.3 g, 0.218 mol) was added dropwise to the reaction solution under ice cooling, and a reaction was allowed to proceed at room temperature overnight. The reaction solution was poured into ice water, followed by extraction with ethyl acetate. The organic layer was washed with water, and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure. The reddish brown oil thus obtained (64 g) was applied to column chromatography on silica gel (Wako Gel C-200, n-hexane-ethyl acetate) to give 41.6 g (yield 97%) of 3-benzyloxy-2-methyl-4-pyrone.
Quantity
25 g
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70 mL
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8.7 g
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37.3 g
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[Compound]
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ice water
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Synthesis routes and methods III

Procedure details

3-Hydroxy-2-methyl-4-pyrone (22.2 g) in methanol (225 ml) is added to aqueous sodium hydroxide (25 ml H2O containing 7.5 g NaOH). Benzyl chloride (25.5 g) is added and the mixture is refluxed for 6 hours and is then allowed to cool overnight. The bulk of the methanol is removed under vacuum and the residue is treated with water (50 ml). The mixture is extracted into dichloromethane (3×25 ml). The extracts are combined, washed with 5% w/v NaOH (2×25 ml), then water (2×25 ml) and dried over magnesium sulphate. Evaporation of the solvent gives crude 3-benzyloxy-2-methyl-4-pyrone (35 g, 92%) which is purified by distillation in nitrogen under reduced pressure to yield a colourless oil (28 g) of b.p. 148° C./0.2 mm.
Quantity
22.2 g
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reactant
Reaction Step One
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25 mL
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reactant
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225 mL
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solvent
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25.5 g
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reactant
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Name

Synthesis routes and methods IV

Procedure details

A solution of sodium hydroxide (126 g, 1.1 mol) in 1000 ml of methanol in water (9:1 v/v) was added to 3-hydroxy-2-methyl-4-pyrone (126.12 g, 1 mol). Benzyl chloride (126.59 ml, 1.1 mol) was then added slowly and the mixture was refluxed for 10 hours with rapid stirring. The resultant solution was cooled, the methanol removed by rotary evaporation and the aqueous solution was extracted with dichloromethane (3×250 ml). The combined dichloromethane extracts were washed with 5% sodium hydroxide and then with water, dried over anhydrous sodium sulphate, filtered and evaporated to dryness. The resultant solid was recrystallised from diethylether to yield the title compound in 76.8% yield as colourless needles, m.p. 53°-55° C.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
126.12 g
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reactant
Reaction Step One
Quantity
1000 mL
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solvent
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Quantity
0 (± 1) mol
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solvent
Reaction Step One
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126.59 mL
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reactant
Reaction Step Two
[Compound]
Name
resultant solution
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0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
76.8%

Synthesis routes and methods V

Procedure details

3-Benzyloxy-2-methyl-4-pyrone is prepared as described in (C) and is reacted with ethylamine, n-propylamine, isopropylamine, n-butylamine and n-hexylamine hydrochloride under similar conditions to those described in (C) for methylamine hydrochloride. The reaction mixture is worked up and the hydroxy group deprotected as described in (C) to give the following compounds:
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( C )
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( C )
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-(benzyloxy)-2-methyl-4H-pyran-4-one
3-(benzyloxy)-2-methyl-4H-pyran-4-one
3-(benzyloxy)-2-methyl-4H-pyran-4-one
3-(benzyloxy)-2-methyl-4H-pyran-4-one
3-(benzyloxy)-2-methyl-4H-pyran-4-one
3-(benzyloxy)-2-methyl-4H-pyran-4-one

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